

YM155 synergistic effects with other chemotherapeutics

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Compound Focus: Sepantronium Bromide

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Synergistic Combinations of YM155

The table below summarizes the key chemotherapeutic classes and specific agents that have shown synergistic activity with YM155 in preclinical models.

Combination Partner	Cancer Type(s) Tested	Key Experimental Findings	Proposed Mechanism of Synergy
Platinum Drugs (Cisplatin, Carboplatin) [1]	Non-Small Cell Lung Cancer (NSCLC)	Synergistic increase in apoptosis and caspase-3 activity; delayed tumor growth in xenografts.	YM155 delays repair of platinum-induced DNA double-strand breaks (inhibited γ -H2AX focus resolution) [1].
Microtubule-Targeting Agents (Docetaxel, Paclitaxel, Vinorelbine) [2]	Triple-Negative Breast Cancer (TNBC)	Synergistic antiproliferative and caspase 3/7-inducing effects; complete regression in xenograft models [2].	YM155 counteracts survivin accumulation induced at G2/M phase by these agents, leading to enhanced apoptosis [2].
Nucleoside Analogues	Pancreatic Cancer	Enhanced cytotoxicity and clonogenic inhibition;	YM155 suppresses gemcitabine-induced

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(Gemcitabine) [3] [4]		potentiated antitumor effect in xenografts [4].	survivin upregulation; also involves DR5 upregulation and Bak activation [3] [4].
Topoisomerase II Inhibitors (Etoposide) [5] [6]	Neuroblastoma, Acute Myeloid Leukemia (AML)	Synergistic inhibition of cell growth; enhanced anti-proliferative effects [5] [6].	Downregulation of survivin enhances chemosensitivity; in ALL, YM155 also induces DNA damage pathway [5] [6] [7].
Kinase Inhibitors (Lapatinib) [8]	Neuroblastoma	Highly potent synergy; re-sensitized YM155-resistant cells; reduced tumor size in vivo.	Lapatinib inhibits ABCB1 efflux transporter, increasing intracellular accumulation and cytotoxicity of YM155 [8].
EZH2 Inhibitors (EPZ-6438, GSK343) [9]	Neuroblastoma & Other Solid Tumors	Remarkable synergistic effect, independent of EZH2's methyltransferase activity [9].	Co-targeting a 27-gene network centered on EZH2 and BIRC5 (survivin); induces unfolded protein response [9].

Detailed Experimental Methodologies

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental protocols used in these studies.

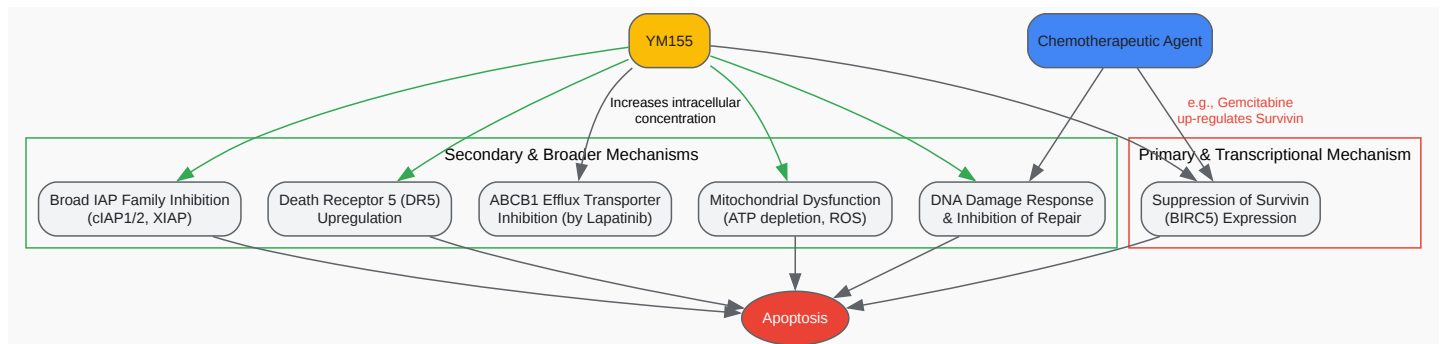
- **In Vitro Synergy Assessment:** Most studies determined synergism using the **Combination Index (CI)** method based on the Loewe additivity model. A CI < 1 indicates synergy. Cell viability was typically measured via colorimetric assays (e.g., MTT, MTS, or SRB) after 48-72 hours of drug treatment [8] [4]. IC50 values for single agents and combinations were calculated using software like GraphPad Prism.
- **Apoptosis Detection:** A common method to quantify apoptosis is the **TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling)** assay, which detects DNA fragmentation

[1]. Additionally, the activation of executive caspases (like caspase-3/7) was measured using fluorometric or luminescent protease assays [2] [1].

- **Protein Expression Analysis:** Changes in protein levels (e.g., survivin downregulation) were analyzed by **Western Blotting**. Studies also used immunofluorescence to monitor DNA damage, such as the formation and persistence of **γ -H2AX foci**, a marker for DNA double-strand breaks [1] [4].
- **In Vivo Xenograft Models:** Antitumor efficacy was evaluated in immunodeficient mice (e.g., BALB/c nude or SCID mice) implanted with human cancer cells. Drugs were administered via various routes, including continuous infusion via osmotic pumps for YM155 and intraperitoneal injections for chemotherapeutics. Tumor volumes were tracked over time and compared between monotherapy and combination groups [2] [1] [4].

Mechanisms of Synergy Visualized

The synergistic effects of YM155 are multi-faceted. The diagram below integrates the primary mechanisms identified across multiple studies.



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The interplay of these mechanisms explains the strong synergistic activity observed when YM155 is paired with conventional chemotherapy.

Interpretation and Research Considerations

When evaluating YM155 combinations for your research, please consider the following:

- **Mechanistic Insights are Evolving:** While YM155 was developed as a survivin suppressant, its potent anti-cancer activity is now understood to be multi-mechanistic, involving induction of DNA damage, mitochondrial disruption, and modulation of other apoptotic proteins [3] [7] [10].
- **Context Matters:** The synergistic outcome can be cell-type and drug-dependent. One study in AML noted that the effects of YM155 with chemotherapeutics ranged from synergistic to antagonistic based on the specific drugs and cell lines used [6].
- **Overcoming Resistance:** A key translational application is overcoming drug resistance. The synergy with lapatinib via ABCB1 inhibition provides a clear strategy to counter transporter-mediated resistance to YM155 itself [8].

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